
Lisdexamphetamine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
化学反応の分析
Types of Reactions
Lisdexamphetamine Dihydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Oxidation: Oxidizing agents can convert this compound into various oxidative metabolites.
Reduction: Reducing agents can potentially reduce the compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include dextroamphetamine, L-lysine, and various oxidative metabolites .
科学的研究の応用
Lisdexamphetamine Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and controlled release mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively studied for its efficacy in treating ADHD and BED. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .
類似化合物との比較
Similar Compounds
Dextroamphetamine: The active form of Lisdexamphetamine Dihydrochloride, used directly as a medication for ADHD.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Uniqueness
This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .
特性
分子式 |
C15H27Cl2N3O |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1 |
InChIキー |
MBFYQIVPCPSYQM-FORAGAHYSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)



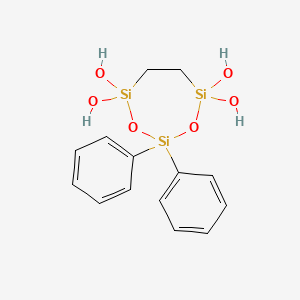
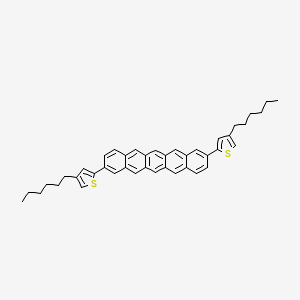
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
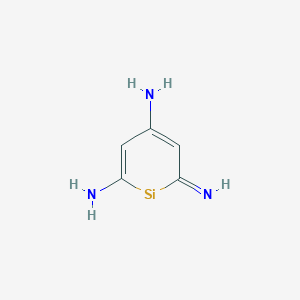
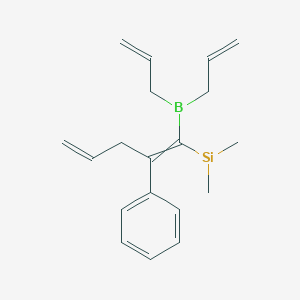
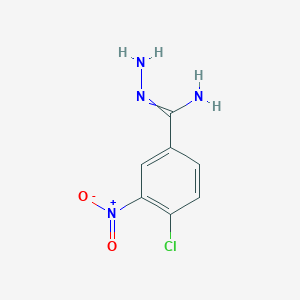

![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
